molecular formula C12H9NO4 B2365985 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methylbenzoic acid CAS No. 718623-72-4

3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methylbenzoic acid

Cat. No. B2365985
CAS RN: 718623-72-4
M. Wt: 231.207
InChI Key: NSFHSBDEVFVSKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methylbenzoic acid , also known by its IUPAC name, is a chemical compound with the molecular formula C₁₄H₁₅N₃O₇ . It belongs to the class of pyrrole-containing molecules and exhibits interesting properties due to its fused ring system. The compound’s structure includes a pyrrole ring and a carboxylic acid group .


Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of appropriate precursors. One common synthetic route includes the reaction of 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoyl chloride (a chlorinated derivative) with an appropriate nucleophile, such as an amine or an alcohol. The resulting product is then further modified to yield the desired 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methylbenzoic acid .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrole ring fused to a benzoic acid moiety. The pyrrole ring contributes to its aromatic character, while the carboxylic acid group imparts acidity. The presence of the methyl group on the benzoic acid portion influences its reactivity and solubility properties .


Chemical Reactions Analysis

The compound can participate in various chemical reactions, including esterification, amidation, and decarboxylation. For instance, it can react with alcohols to form esters or undergo amidation reactions with amines to yield amides. Additionally, heating the compound can lead to decarboxylation, resulting in the loss of the carboxylic acid group .


Physical And Chemical Properties Analysis

  • Storage : Store in a freezer at temperatures below -20°C under an inert atmosphere .

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Chemical Synthesis : The compound is involved in various chemical syntheses. For instance, it is used in the formation of 4-(3-dialkylamino-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrol-1-yl)benzoates through reactions with secondary amines, indicating its versatility in organic synthesis (Kolyamshin, Danilov, & Kol’tsov, 2007).

  • Reactivity in Organic Chemistry : Its derivatives are used in complex reactions involving multiple steps, like the reaction with potassium 4-aminobenzoate and maleic anhydride, demonstrating its reactivity and utility in organic chemistry (Kolyamshin, Mitrasov, Danilov, Avruiskaya, Pylchikova, & Savinova, 2021).

Biological and Medicinal Applications

  • Biological Importance : It has high biological significance, as derivatives of aminobenzoic acids, like o-aminobenzoic acid and p-aminobenzoic acid, play roles in the synthesis of B group vitamins and serve as bacterial growth factors (Mitrasov, Avruiskaya, Polyakova, & Ivanova, 2015).

  • Role in Biochemical Processes : The compound's role in biochemical processes is highlighted by its use in the synthesis of organotin(IV) complexes, which have been tested against different bacteria and fungi, suggesting its potential in developing antimicrobial agents (Shahid, Shahzadi, Ali, Bhatti, & Khan, 2005).

Advanced Material and Probe Development

Safety and Hazards

  • Precautionary Measures : Handle with care. Use appropriate protective equipment. Avoid contact with skin, eyes, and clothing. Do not ingest. Dispose of properly .

properties

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c1-7-2-3-8(12(16)17)6-9(7)13-10(14)4-5-11(13)15/h2-6H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFHSBDEVFVSKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methylbenzoic acid

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